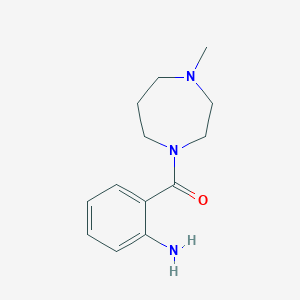

2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline

Description

Properties

IUPAC Name |

(2-aminophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15-7-4-8-16(10-9-15)13(17)11-5-2-3-6-12(11)14/h2-3,5-6H,4,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJHNBMXCIQQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline can be achieved through various methods. One notable method involves the enzymatic intramolecular asymmetric reductive amination of the corresponding aminoketones. This method employs imine reductase-catalyzed reactions to produce chiral 1,4-diazepanes with high enantiomeric excess . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

- Reagent in Organic Reactions : It acts as a reagent in various organic reactions, including oxidation, reduction, and substitution processes. The ability to undergo diverse chemical reactions makes it valuable for synthetic chemists.

Biology

- Biological Studies : The unique structure of 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline allows researchers to explore its interactions with biological systems. It can be employed to study receptor-ligand interactions and enzyme activity modulation.

- Potential Drug Development : Due to its ability to bind to specific biological targets, this compound shows promise in the development of new therapeutic agents aimed at treating various diseases.

Medicine

- Therapeutic Applications : The compound's structure suggests potential therapeutic applications, particularly in targeting specific molecular pathways associated with diseases such as cancer or neurological disorders. Ongoing research is focused on elucidating its pharmacological properties and efficacy.

Industry

- Industrial Chemicals Production : Its properties make it suitable for use in manufacturing various industrial chemicals and materials. This includes applications in the production of polymers, coatings, and other chemical intermediates.

Case Study 1: Drug Development

Recent studies have explored the potential of this compound as a lead compound for developing novel anti-cancer drugs. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various cancer cell lines. Preliminary results indicate promising activity that warrants further investigation into their mechanisms of action.

Case Study 2: Biological Interaction Studies

In another study focusing on the biological interactions of this compound, researchers utilized it to assess its effects on enzyme inhibition related to metabolic pathways. The findings suggest that modifications to the compound's structure can significantly enhance or reduce its inhibitory effects on specific enzymes.

Mechanism of Action

The mechanism by which 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline

- Key Difference : Replacement of the carbonyl group (-CO-) with a sulfonyl group (-SO₂-).

- Sulfonamides are often associated with improved metabolic stability and target engagement in drug design .

b) 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline

- Key Difference: Substitution of the diazepane-carbonyl unit with a 4-ethoxyphenoxy group and a trifluoromethyl (-CF₃) group.

- Impact: The electron-withdrawing -CF₃ group may enhance electrophilic reactivity at the aniline ring. Ethoxy and phenoxy groups could increase lipophilicity, altering pharmacokinetic properties .

Heterocyclic Ring Modifications

a) 2-(6-Azaspiro[2.5]octan-6-yl)aniline

- Key Difference : Replacement of the diazepane ring with a spirocyclic 6-azaspiro[2.5]octane structure.

- Smaller ring size (five-membered vs. seven-membered diazepane) may affect nitrogen atom orientation for hydrogen bonding .

b) Chloro-[2-(4-methyl-1,4-diazepan-1-yl)ethanamine] platinum(II) chloride

- Key Difference : Incorporation of a platinum(II) center coordinated to a diazepane-ethylamine ligand.

- The diazepane ligand may modulate steric and electronic properties of the platinum center, influencing reactivity with biological nucleophiles (e.g., 5'-GMP and N-Acetyl-L-methionine) .

Physicochemical and Commercial Considerations

Table 1: Comparative Properties of Selected Analogs

Key Observations :

- Solubility : Sulfonyl and trifluoromethyl derivatives likely exhibit higher aqueous solubility than the parent compound due to increased polarity.

- Biological Activity : The diazepane moiety appears versatile, enabling applications in both small-molecule drugs (e.g., kinase inhibitors) and metal-based therapeutics .

Research and Industrial Relevance

- Pharmaceutical Intermediates : The target compound’s carbonyl-diazepane-aniline structure is a scaffold for protease or kinase inhibitors, leveraging hydrogen-bonding interactions with target proteins.

- Agrochemical Potential: Analogs like 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline may serve as precursors for herbicides or fungicides, given the prevalence of -CF₃ groups in agrochemicals .

- Metal Complexes: Platinum-diazepane hybrids highlight the intersection of organic and inorganic chemistry in drug discovery, though stability and toxicity remain challenges .

Biological Activity

2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a diazepane ring, which is often associated with various pharmacological effects, particularly in the modulation of neurotransmitter systems. The synthesis of this compound can be achieved through several synthetic pathways, including acylation reactions that allow for the formation of amides or other derivatives.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities:

- CNS Interaction : Compounds with diazepane structures are known to interact with neurotransmitter receptors, potentially exhibiting anxiolytic and sedative properties similar to those of benzodiazepines.

- Histone Deacetylase Inhibition : There is emerging evidence that this compound may act as a selective histone deacetylase (HDAC) inhibitor. HDAC inhibitors are of considerable interest in cancer therapy due to their role in regulating gene expression and influencing tumor growth .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects. This includes the inhibition of enzymes involved in cellular processes and modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Anxiolytic Activity : A study demonstrated that derivatives of diazepanes exhibit anxiolytic effects in animal models. These findings suggest that similar compounds could be developed for therapeutic use in anxiety disorders.

- Anticancer Potential : Research exploring HDAC inhibitors has shown that compounds with similar structural motifs can reduce the expression levels of anti-apoptotic proteins in cancer cells, thereby promoting apoptosis and inhibiting tumor growth .

- Selectivity Studies : A comparative analysis indicated that certain analogues of this compound displayed enhanced selectivity for specific protein targets, such as CDK9 over CDK2, suggesting potential for targeted cancer therapies .

Data Table: Biological Activities and Mechanisms

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling 4-methyl-1,4-diazepane with a carbonyl-activated aniline derivative. Critical parameters include:

- Catalyst selection : Use of coupling agents like EDC/HOBt for amide bond formation.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the final product .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Key signals include a singlet for the diazepane methyl group (~δ 1.3 ppm) and aromatic protons (δ 6.5–7.5 ppm). The amide carbonyl appears at ~δ 165–170 ppm in NMR.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) eluent ensure purity (>95%) verification.

- Melting Point : Literature reports a range of 239–241°C for structurally related compounds, suggesting thermal stability .

Q. What is the reactivity profile of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic conditions : The diazepane ring may undergo protonation, altering solubility. Controlled acid hydrolysis can cleave the amide bond for derivatization.

- Basic conditions : Nucleophilic attack on the carbonyl group is possible; NaOH/EtOH at 60°C facilitates hydrolysis to regenerate aniline and diazepane fragments.

- Stability : Store under inert atmosphere (N) at –20°C to prevent degradation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing meta-substituted aniline derivatives like this compound?

- Methodological Answer :

- Directing groups : Use of transient protecting groups (e.g., acetyl) on the aniline nitrogen to steer electrophilic substitution to the meta position.

- Catalytic systems : Pd-mediated C–H activation enables selective functionalization without pre-activation.

- Computational guidance : DFT calculations predict electron density distribution to identify optimal substitution sites .

Q. How do computational models predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking studies : Molecular docking (AutoDock Vina) using PDB structures (e.g., GPCRs) identifies potential binding pockets.

- MD simulations : GROMACS-based simulations assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR models : Correlate structural features (e.g., logP, H-bond donors) with activity data to prioritize analogs for synthesis .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293) and protocols (e.g., MTT for cytotoxicity).

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., IC variability linked to assay pH).

- Control experiments : Include reference compounds (e.g., cisplatin) to validate assay conditions and minimize batch effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.